5'-O-Tosylguanosine 5'-O-Tosylguanosine
Brand Name: Vulcanchem
CAS No.: 39947-33-6
VCID: VC21223778
InChI: InChI=1S/C17H19N5O7S/c1-8-2-4-9(5-3-8)30(26,27)28-6-10-12(23)13(24)16(29-10)22-7-19-11-14(22)20-17(18)21-15(11)25/h2-5,7,10,12-13,16,23-24H,6H2,1H3,(H3,18,20,21,25)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O
Molecular Formula: C17H19N5O7S
Molecular Weight: 437.4 g/mol

5'-O-Tosylguanosine

CAS No.: 39947-33-6

Cat. No.: VC21223778

Molecular Formula: C17H19N5O7S

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

5'-O-Tosylguanosine - 39947-33-6

Specification

CAS No. 39947-33-6
Molecular Formula C17H19N5O7S
Molecular Weight 437.4 g/mol
IUPAC Name [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C17H19N5O7S/c1-8-2-4-9(5-3-8)30(26,27)28-6-10-12(23)13(24)16(29-10)22-7-19-11-14(22)20-17(18)21-15(11)25/h2-5,7,10,12-13,16,23-24H,6H2,1H3,(H3,18,20,21,25)
Standard InChI Key ABXIVLODWQEOCW-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O

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